4-(2,3-Dichlorophenyl)oxazolidin-2-one
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Overview
Description
4-(2,3-Dichlorophenyl)oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in a five-membered ring structure. This compound is part of the oxazolidinone class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)oxazolidin-2-one typically involves the reaction of 2,3-dichlorophenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This can be used to modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(2,3-Dichlorophenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic that is effective against drug-resistant bacteria.
Cytoxazone: A compound with a similar structure but different pharmacological properties.
Uniqueness
4-(2,3-Dichlorophenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new antibacterial agents and other therapeutic applications .
Properties
Molecular Formula |
C9H7Cl2NO2 |
---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7Cl2NO2/c10-6-3-1-2-5(8(6)11)7-4-14-9(13)12-7/h1-3,7H,4H2,(H,12,13) |
InChI Key |
NINWQPDMFSAGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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